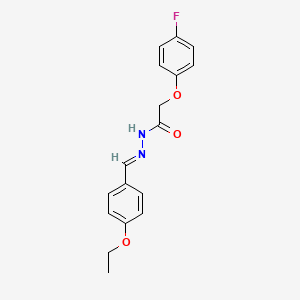![molecular formula C18H22ClFN4O2 B5536565 N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)
N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a broader class of chemicals known for their diverse biological activities and potential therapeutic applications. The core structure incorporates elements like oxadiazole and piperidine, which are common in molecules exhibiting significant pharmacological properties.
Synthesis Analysis
Synthesis of related compounds often involves nucleophilic substitution reactions and condensation processes. For example, compounds with similar structural frameworks have been synthesized through nucleophilic displacement and condensation reactions between carbamimide and various acids in the presence of activating agents under basic conditions (Katoch-Rouse & Horti, 2003); (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class has been characterized by various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, and IR, along with CHN elemental analysis and X-ray diffraction studies. These methodologies allow for the detailed elucidation of molecular frameworks, confirming the presence of specific functional groups and overall molecular geometry (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by the functional groups present. For instance, the oxadiazole and piperidine units play crucial roles in the chemical reactivity, participating in various organic reactions. These functionalities can impact the compound's ability to undergo nucleophilic substitution, electrophilic addition, and other reaction mechanisms pivotal for chemical modifications and interactions.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. The crystalline structure, determined through X-ray diffraction, reveals intermolecular interactions and packing patterns, which are essential for predicting solubility and stability (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Alzheimer’s Disease Treatment
Research into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds structurally related to N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide, has demonstrated potential drug candidate properties for the treatment of Alzheimer’s disease. These compounds were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease therapy, and for their haemolytic activity to assess their safety profile Rehman et al., 2018.
Anticancer Activity
Another area of application for compounds structurally related to N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide is in the development of anticancer agents. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and showed promising anticancer activity against various cancer cell lines. These findings suggest the potential therapeutic usefulness of these compounds in cancer treatment, pending further in vivo studies to confirm their efficacy and safety Rehman et al., 2018.
Metabotropic Glutamate Receptor Modulation
Compounds similar to N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide have been explored for their role in modulating metabotropic glutamate receptor subtype 5 (mGlu5). Such modulation is considered a novel approach for developing antipsychotic and procognitive agents. Specifically, ADX47273, a potent and selective mGlu5 positive allosteric modulator, has shown preclinical antipsychotic-like and procognitive activities, suggesting its potential for treating conditions like schizophrenia Liu et al., 2008.
Safety and Hazards
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4O2/c1-12-21-18(26-23-12)11-24-8-6-13(7-9-24)2-5-17(25)22-14-3-4-16(20)15(19)10-14/h3-4,10,13H,2,5-9,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEQGBIJTMBUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]piperidin-4-YL}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)
![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)
![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)
![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)
![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)
![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)